Sarpogrelate hydrochloride
Overview
Description
Sarpogrelate hydrochloride, also known as MCI-9042 or LS-187,118, is a drug that acts as an antagonist at the 5HT2A and 5-HT2B receptors . It blocks serotonin-induced platelet aggregation and has applications in the treatment of many diseases including diabetes mellitus, Buerger’s disease, Raynaud’s disease, coronary artery disease, angina pectoris, and atherosclerosis .
Synthesis Analysis
The synthesis of Sarpogrelate hydrochloride involves adding butanone to the crude product, stirring and warming up to dissolve, refluxing for 20-30 minutes, and then slowly cooling to room temperature while stirring. After crystallization at -10 to 0 degrees Celsius, the product is filtered, and the filter cake is washed with a small amount of butanone. The resulting white loose solid is dried under reduced pressure at 55-65 degrees Celsius for 24 hours to obtain Sarpogrelate hydrochloride .Molecular Structure Analysis
The molecular formula of Sarpogrelate hydrochloride is C24H31NO6 . The molar mass is 429.513 g/mol . The IUPAC name is 4-[2-(dimethylamino)-1-({2-[2-(3-methoxyphenyl)ethyl]phenoxy}methyl)ethoxy]-4-oxobutanoic acid .Chemical Reactions Analysis
Sarpogrelate hydrochloride has been used clinically as an anti-platelet drug for the prevention of thrombus, proliferation of vascular smooth muscle cells, and platelet aggregation . It has been found to cause vasodilation, or widening of the blood vessels, as well as reduce cell damage .Scientific Research Applications
Vascular and Endothelial Protection
Sarpogrelate hydrochloride has been identified as a beneficial agent in cardiovascular diseases due to its ability to protect the vascular endothelium. It inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) and reduces monocyte–endothelial cell adhesion induced by high glucose, suggesting a protective role against dysfunction induced by high glucose levels (Su et al., 2012). Additionally, it has been shown to improve microcirculation in coronary artery disease (CAD) and is useful in treating various cardiovascular conditions like peripheral vascular disease, restenosis after coronary stenting, pulmonary hypertension, and myocardial infarction (Wang, 2005).
Pain Management and Nerve Protection
Sarpogrelate hydrochloride exhibits properties that can attenuate neurogenic pain induced by nucleus pulposus in rats, suggesting its potential for treating lumbar disc herniation-related pain (Hashizume et al., 2007). It can also protect against high glucose-induced endothelial dysfunction and oxidative stress, indicating its protective effect on nerve function in conditions like diabetes (Sun et al., 2011).
Platelet Aggregation Inhibition
The drug is known for its antiplatelet properties, particularly in inhibiting serotonin-induced platelet aggregation. It demonstrates effectiveness in preventing acute platelet aggregation in injured endothelium, suggesting its potential in preventing ischemic complications after surgical or endovascular arterial intervention (Houkin et al., 2006). It also shows an inhibitory effect on serotonin-induced platelet small-aggregate formation, reinforcing its role as an antiplatelet agent (Suehiro et al., 2000).
Safety And Hazards
Sarpogrelate hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . It is also considered hazardous under the 2012 OSHA Hazard Communication Standard .
Future Directions
Sarpogrelate hydrochloride has potential as a new heart failure therapy. According to researchers, it could potentially decrease health care costs associated with cardiovascular disease . It has been found to suppress the development of heart failure at least in part by inhibiting the ERK1/2–GATA4 signaling pathway .
properties
IUPAC Name |
4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBIDFFYCYHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046662 | |
Record name | Sarpogrelate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sarpogrelate hydrochloride | |
CAS RN |
135159-51-2 | |
Record name | Sarpogrelate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135159-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarpogrelate hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135159512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarpogrelate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARPOGRELATE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SARPOGRELATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN8N8QP1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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